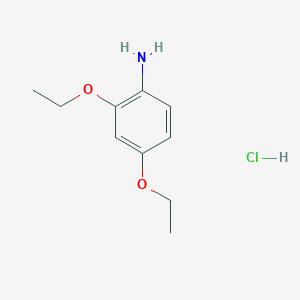![molecular formula C26H26N2S B2575310 3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-58-9](/img/structure/B2575310.png)
3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a fascinating compound in the realm of organic chemistry It belongs to the class of heterocyclic compounds, which are characterized by having atoms of at least two different elements as members of their rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process. The starting materials include cyclopentadiene and nitrile derivatives, which undergo a series of reactions, including condensation and substitution, to form the final product. Specific reaction conditions such as temperature, pressure, and the use of catalysts play crucial roles in the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing these synthetic routes for efficiency and cost-effectiveness. This includes scaling up the reactions, ensuring the availability of high-purity starting materials, and employing robust purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions such as:
Oxidation: : Oxidizing agents can transform it into more reactive intermediates.
Reduction: : Reduction processes can be utilized to modify its functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions Used
The common reagents include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogens for substitution reactions. Typical conditions involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate these reactions.
Major Products Formed from These Reactions
Depending on the reaction pathway, the major products can include modified derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for pharmacological properties, possibly acting as an inhibitor or activator of specific enzymes or receptors.
Industry: : Potentially used in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The exact mechanism of action of 3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile depends on its specific application:
Molecular Targets: : It can interact with specific proteins or nucleic acids, influencing their function.
Pathways Involved: : It may modulate biochemical pathways by binding to active sites or altering the structural conformation of target molecules, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(benzylthio)-1-phenyl-5,6,7,8-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
3-(benzylsulfanyl)-1-[4-methylphenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Highlighting Uniqueness
What sets 3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile apart is the tert-butyl group at the para position of the phenyl ring. This structural modification can significantly impact its chemical reactivity and interaction with biological targets, making it a compound of high interest for further study and application.
There you have it! A thorough exploration of the fascinating world of this compound. Intriguing, huh?
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-1-(4-tert-butylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2S/c1-26(2,3)20-14-12-19(13-15-20)24-22-11-7-10-21(22)23(16-27)25(28-24)29-17-18-8-5-4-6-9-18/h4-6,8-9,12-15H,7,10-11,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGCWSMEUDMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(C3=C2CCC3)C#N)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
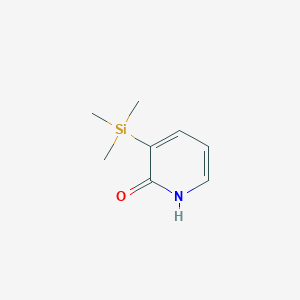
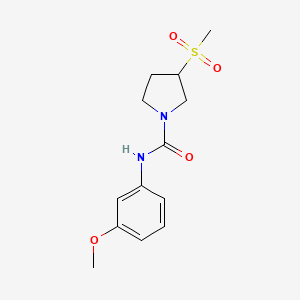

![3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2575235.png)
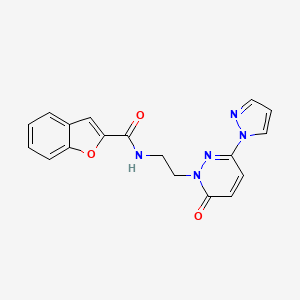
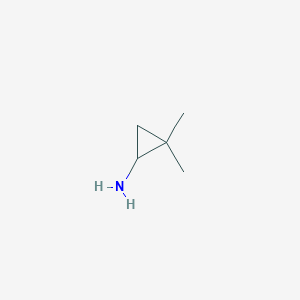
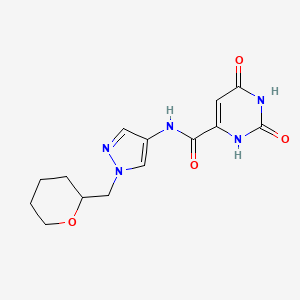
![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)
![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)

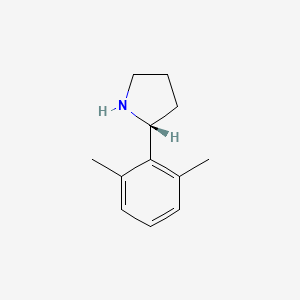
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2575246.png)
